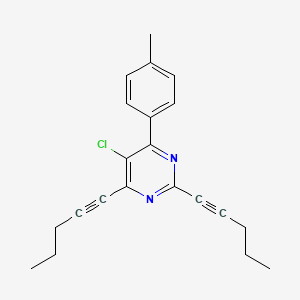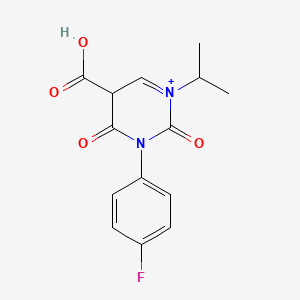
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidin-1-ium ring, and carboxylic acid functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic conditions, followed by oxidation and cyclization reactions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to optimize reaction times and reduce costs. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes.
相似化合物的比较
Similar Compounds
- 5-(4-fluorophenyl)-3-pyridinecarboxylic acid
- (3-Fluorophenyl-1-yl)boronic acid
- (4-Fluorophenyl)boric acid
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidin-1-ium ring structure is particularly noteworthy, as it can interact with a wide range of biological targets, making it a versatile compound for research and development.
属性
分子式 |
C14H14FN2O4+ |
|---|---|
分子量 |
293.27 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-5H-pyrimidin-1-ium-5-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8,11H,1-2H3/p+1 |
InChI 键 |
NTLYLRGTAULEOI-UHFFFAOYSA-O |
规范 SMILES |
CC(C)[N+]1=CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


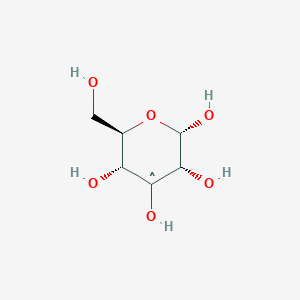
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
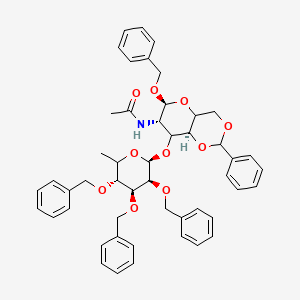
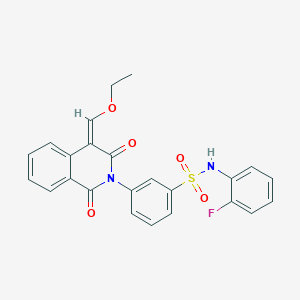

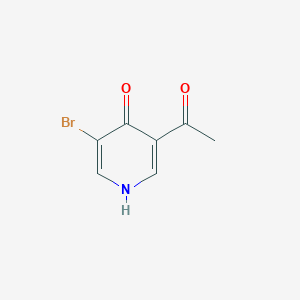
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
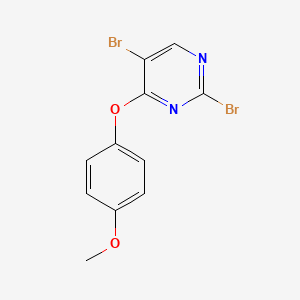
![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)

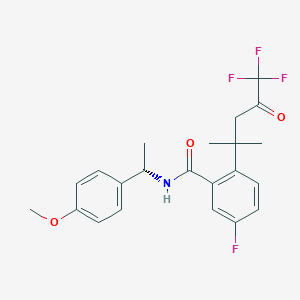

![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
